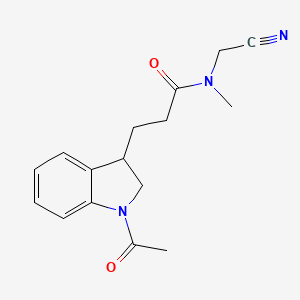

![molecular formula C15H15ClN4OS B2505354 3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-47-2](/img/structure/B2505354.png)

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. This class of compounds is known for its biological activity, particularly in the realm of receptor binding and antimicrobial properties. The structure of the compound suggests potential interactions with various biological targets due to the presence of a triazolopyrimidine core, a propyl group, and a chlorobenzylthio moiety.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the cyclization of precursor molecules such as hydrazines or amines with various reagents. For instance, the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol has been used to produce 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines . Similarly, the synthesis of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines involves starting from 7-chloro compounds and performing nucleophilic substitution with the appropriate amine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by a fused triazole and pyrimidine ring system. The presence of substituents like the chlorobenzylthio group can significantly influence the binding affinity and selectivity of these molecules towards biological receptors. For example, compounds with a 2-chlorobenzyl substituent at the 3 position have shown high affinity for the A1 adenosine receptor . The molecular structure analysis would focus on how the substituents on the triazolopyrimidine core affect the compound's interaction with its biological targets.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, chlorosulfonation, and cyclocondensation . The reactivity of these compounds can be exploited to introduce different functional groups, which can lead to a diverse range of biological activities. For instance, chlorosulfonation of triazolopyrimidines leads to substitution at specific positions on the ring, which can be further reacted with aldehydes, thioglycolic acid, and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens and sulfonamide groups can affect these properties. For example, the introduction of a chlorobenzylthio group could potentially increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes. The antimicrobial activity of some triazolopyrimidine derivatives has been attributed to their ability to interact with microbial strains, indicating that these compounds can have significant biological effects .

科学的研究の応用

Antibacterial and Antifungal Properties

1,2,4-Triazole derivatives, including those related to the specific compound , have been recognized for their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. They act as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial proteins, suggesting potential applications in developing new antibacterial agents (Li & Zhang, 2021).

Anticancer Activity

Pyrimidine derivatives are known for their significant role in the synthesis of compounds with anticancer properties. The structural framework of pyrimidine, similar to that in the compound of interest, provides a basis for developing optical sensors and drugs targeting various cancer cells. Such derivatives demonstrate efficacy in binding to biological targets, potentially offering new avenues in cancer treatment (Jindal & Kaur, 2021).

Anti-Inflammatory and Analgesic Effects

The triazole and pyrimidine scaffolds are integral in synthesizing compounds with notable anti-inflammatory and analgesic activities. These compounds interact with biological systems to modulate inflammatory responses and pain perception, highlighting their potential in developing new therapeutic agents for treating various inflammatory conditions and pain (Ohloblina, 2022).

Synthetic and Catalytic Applications

In addition to their medicinal applications, triazole and pyrimidine derivatives serve as key intermediates in organic synthesis, offering pathways to a wide range of chemical products. Their structural motifs facilitate the development of novel catalysts and synthetic strategies, underscoring their importance in the fine chemical and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

将来の方向性

特性

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHISHRJLKPGTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

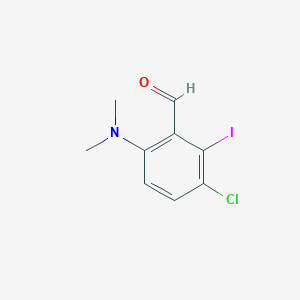

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

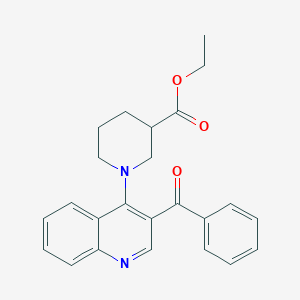

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)

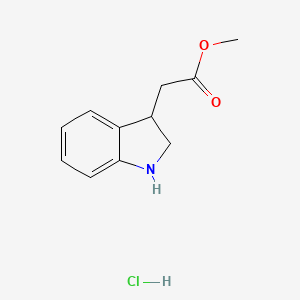

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)